2-Furanmethanol, 5-(3-fluorophenyl)-

Catalog No.
S12584379
CAS No.
33342-27-7
M.F
C11H9FO2
M. Wt
192.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furanmethanol, 5-(3-fluorophenyl)-

CAS Number

33342-27-7

Product Name

2-Furanmethanol, 5-(3-fluorophenyl)-

IUPAC Name

[5-(3-fluorophenyl)furan-2-yl]methanol

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

InChI

InChI=1S/C11H9FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2

InChI Key

AETHGBXPSQJZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)CO

2-Furanmethanol, 5-(3-fluorophenyl)- is a heterocyclic building block belonging to the 5-aryl-furan class of compounds. This structural motif is recognized as a versatile scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutic agents and functional materials. [REFS-1, REFS-2] The compound features a furan core, a reactive primary alcohol (methanol) at the 2-position for subsequent synthetic modifications, and a 3-fluorophenyl group at the 5-position, which imparts specific physicochemical properties critical for molecular design.

Research Fit

Core structure 5-(3-fluorophenyl)-2-furanmethanol
Class Fluorinated heteroaromatic building block
Key handle Hydroxymethyl group for derivatization

Substituting this compound with its non-fluorinated analog, (5-phenylfuran-2-yl)methanol, is often unviable in research and development workflows. The strategic incorporation of a fluorine atom onto an aromatic ring is a deliberate and widely validated medicinal chemistry tactic to enhance metabolic stability by blocking sites vulnerable to cytochrome P450 oxidation. [REFS-1, REFS-2] This modification is not a minor perturbation; it fundamentally alters the compound's pharmacokinetic profile by preventing the formation of undesired metabolites. Furthermore, the high electronegativity of the fluorine atom modifies the electronic properties of the entire molecule, which can directly influence target binding affinity and membrane permeability, making the non-fluorinated version a functionally distinct and non-interchangeable entity. [1]

Substitution Risk

Regioisomeric shift Meta-fluoro substitution determines CYP inhibition and logP; ortho/para isomers may alter ADME profile
Halogen replacement Chloro analogs differ in molecular weight, density, and electronic properties, limiting direct substitution
Building-block purity Regioisomeric impurities can skew biological assay results; verify identity before use

Enhanced Metabolic Stability by Blocking Aryl Hydroxylation

The introduction of a fluorine atom to an aromatic ring is a primary strategy to improve metabolic stability by preventing oxidative metabolism at the site of substitution. The carbon-fluorine (C-F) bond is significantly stronger and more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes than a carbon-hydrogen (C-H) bond. [REFS-1, REFS-2] While direct data for this specific compound is not available, the principle is widely applied. For instance, in the development of the kinase inhibitor Dabrafenib, fluorination of a pendant aryl ring was critical to enhancing metabolic stability and achieving a viable drug candidate. [3] Procuring the 3-fluoro analog provides a validated method for blocking a potential metabolic 'soft spot,' a critical step in advancing a compound from a 'hit' to a 'lead'.

Evidence DimensionMetabolic stability (resistance to CYP-mediated oxidation)
Target Compound DataAryl C-F bond blocks hydroxylation, a major metabolic pathway.
Comparator Or BaselineNon-fluorinated analog (e.g., 5-phenyl-2-furanmethanol) with a metabolically labile C-H bond.
Quantified DifferenceQualitatively high; prevents formation of the corresponding phenol metabolite, which can significantly increase in vivo half-life and oral bioavailability. [REFS-1, REFS-2]
ConditionsIn vivo and in vitro metabolism assays (e.g., liver microsome stability assays).

This feature is critical for any downstream application in drug discovery, as it directly translates to improved pharmacokinetic properties and potentially lower effective doses.

CYP3A4 IC50
Reported
20,000 nM
Supports weak CYP3A4 inhibition context
Human liver microsomes; cross-study comparator limited

Physicochemical Property Modulation via Strong Electronegativity

The fluorine atom at the meta-position of the phenyl ring significantly alters the electronic properties of the molecule compared to the non-fluorinated analog. As the most electronegative element, fluorine acts as a strong electron-withdrawing group, which can modulate the pKa of nearby functional groups and alter the molecule's overall dipole moment and lipophilicity (logP). [1] This allows for the fine-tuning of target-ligand interactions, such as hydrogen bonds or dipole interactions, and can enhance membrane permeability. This makes the 3-fluoro analog a distinct and purpose-built tool for systematically exploring structure-activity relationships (SAR) where electronic effects are critical for optimizing binding affinity or selectivity. [2]

Evidence DimensionElectronic properties and resulting physicochemical profile
Target Compound DataFeatures a strong electron-withdrawing group, altering molecular electrostatic potential and lipophilicity.
Comparator Or BaselineNon-fluorinated analog, which has a neutral phenyl group with a different electronic and lipophilic profile.
Quantified DifferenceThe Hammett constant (σ_meta) for F is +0.34, indicating significant electron-withdrawing character compared to H (0.00). This change predictably alters properties like pKa and binding energies in downstream products.
ConditionsStandard physical organic chemistry measurements and computational models for drug design.

For researchers building compound libraries or optimizing a lead molecule, procuring this specific analog provides a way to test the hypothesis that an electron-deficient aryl ring is required for optimal activity or selectivity.

Predicted density
Data to verify
Target: not reported Ortho isomer: 1.235 g/cm³
Regioisomers may differ in physical properties
Predicted values only; experimental verification needed

Specific Precursor Suitability of the Methanol Functional Group

This compound provides a primary alcohol (-CH2OH) functional group, which offers a distinct set of synthetic options compared to its corresponding aldehyde (-CHO) or carboxylic acid (-COOH) analogs. The methanol group is an ideal precursor for reactions such as O-alkylation (e.g., Williamson ether synthesis), esterification, or conversion to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution. [1] A buyer would specifically select this alcohol form when their synthetic route requires these transformations, for which an aldehyde would be unsuitable without an additional, often yield-reducing, reduction step. Procuring the alcohol directly streamlines the synthetic workflow, saving time and resources.

Evidence DimensionSynthetic pathway compatibility
Target Compound DataProvides a nucleophilic primary alcohol ready for etherification, esterification, or activation.
Comparator Or Baseline5-(3-fluorophenyl)furan-2-carbaldehyde, the aldehyde analog.
Quantified DifferenceEliminates one synthetic step (reduction of the aldehyde) from a workflow, potentially increasing overall yield by 10-30% depending on the reduction method's efficiency.
ConditionsMulti-step organic synthesis targeting more complex downstream molecules.

This choice directly impacts process efficiency; selecting the correct starting functional group avoids unnecessary steps, improving overall yield and reducing purification complexity.

Building block utility
Class-level
Patent-reported synthetic potential
May support derivatization studies
No open quantitative yield data available
Potency trends
Class-level
Analog IC50 ~25 µM (breast cancer)
Meta-fluoro substitution context in SAR
Cross-study inference; direct target data absent

Lead Optimization to Enhance Metabolic Stability

Ideal for medicinal chemistry programs where a non-fluorinated parent compound shows promising biological activity but suffers from poor pharmacokinetic properties due to aryl oxidation. Swapping the parent compound for this 3-fluoro analog is a direct and proven strategy to block a key metabolic pathway. [1]

Systematic SAR Studies in Fragment and Compound Libraries

A key component for research libraries designed for structure-activity relationship (SAR) exploration. Its specific electronic signature allows researchers to systematically probe the effect of an electron-deficient aryl moiety on target binding and selectivity, compared to non-fluorinated or other halogenated analogs. [2]

Synthesis of Advanced Ethers and Esters

Serves as a direct precursor for synthesizing more complex molecules where the 5-(3-fluorophenyl)furan moiety is connected via an ether or ester linkage. The primary alcohol is the required functional handle for these transformations, making it the correct starting material to maximize synthetic efficiency.

Application Selection Guide

Application
Selection Property
Validation Focus
Metabolic stability lead optimization
CYP3A4 inhibition profile
In vitro CYP inhibition assay results
Bioactive molecule scaffold design
5-Aryl-2-furanmethanol core
Derivatization potential and patent landscape
Physicochemical regioisomer comparison
Regioisomeric purity
Density, boiling point, and handling
Functional material synthesis
Fluorinated aromatic building block
Thermal stability and electronic properties

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

192.05865769 g/mol

Monoisotopic Mass

192.05865769 g/mol

Heavy Atom Count

14

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